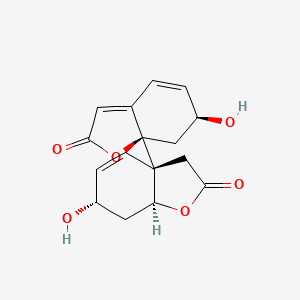
Glochidiolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glochidiolide is a dimeric butenolide compound isolated from the leaves of Glochidion acuminatum, a plant belonging to the Euphorbiaceae family . It is known for its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glochidiolide is typically isolated from natural sources rather than synthesized in the laboratory. The isolation process involves extracting the leaves of Glochidion acuminatum using methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
There is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, and large-scale production methods have not been extensively developed.
Analyse Des Réactions Chimiques
Types of Reactions
Glochidiolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Glochidiolide is used as a reference compound in chemical studies to understand its structure and reactivity.
Industry: While industrial applications are limited, this compound’s unique structure makes it a compound of interest for further research and development.
Mécanisme D'action
The mechanism of action of glochidiolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glochidiolide is structurally similar to other butenolide compounds, such as isothis compound and acuminaminoside . These compounds share similar chemical structures and biological activities.
Uniqueness
What sets this compound apart is its specific dimeric butenolide structure, which contributes to its unique reactivity and potential biological effects. The presence of specific functional groups in this compound also distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
213528-23-5 |
|---|---|
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
(6S,7aR)-7a-[(3aS,6S,7aS)-6-hydroxy-2-oxo-3,6,7,7a-tetrahydro-1-benzofuran-3a-yl]-6-hydroxy-6,7-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C16H16O6/c17-10-3-4-15(8-14(20)21-12(15)6-10)16-7-11(18)2-1-9(16)5-13(19)22-16/h1-5,10-12,17-18H,6-8H2/t10-,11-,12+,15-,16-/m1/s1 |
Clé InChI |
MNYIUJSJKZPDLL-ZTJZGAFRSA-N |
SMILES isomérique |
C1[C@@H](C=C[C@@]2([C@H]1OC(=O)C2)[C@@]34C[C@@H](C=CC3=CC(=O)O4)O)O |
SMILES canonique |
C1C(C=CC2(C1OC(=O)C2)C34CC(C=CC3=CC(=O)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



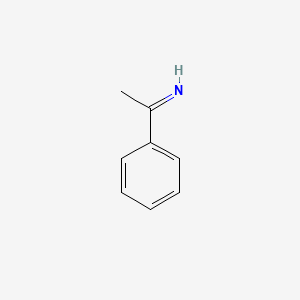
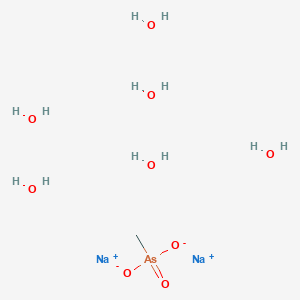
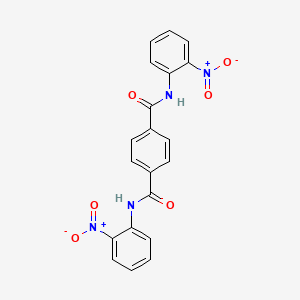
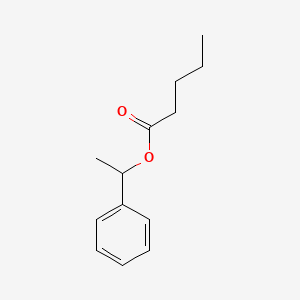

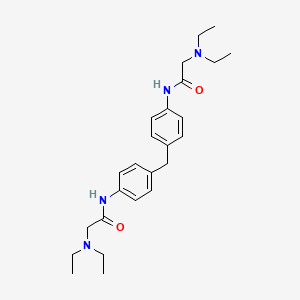
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
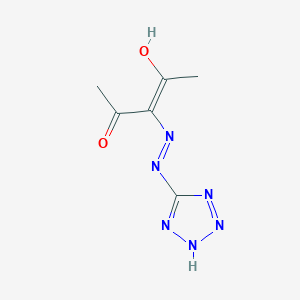
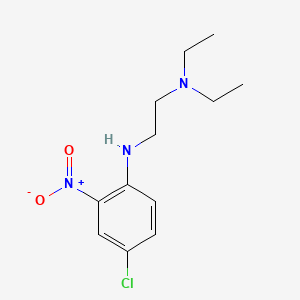
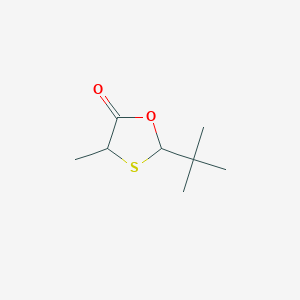
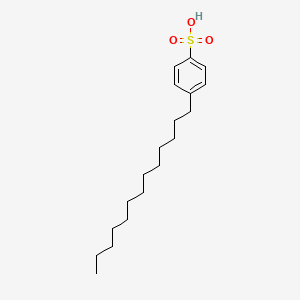
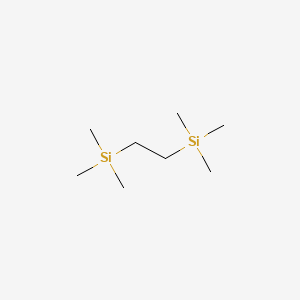
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
